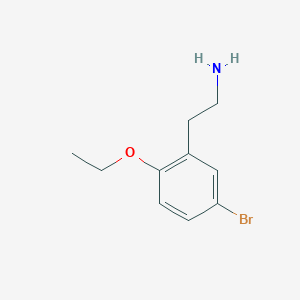

2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine

Description

Properties

IUPAC Name |

2-(5-bromo-2-ethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-2-13-10-4-3-9(11)7-8(10)5-6-12/h3-4,7H,2,5-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMBFABPLGJJGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599347 | |

| Record name | 2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893581-54-9 | |

| Record name | 2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three key components:

- Aromatic core : 5-Bromo-2-ethoxyphenyl group.

- Ethylamine side chain : –CH2CH2NH2.

Retrosynthetic strategies focus on late-stage functionalization of the aromatic ring or early installation of the ethoxy/bromo groups followed by side-chain elaboration.

Synthetic Routes and Methodologies

Friedel-Crafts Alkylation with Subsequent Functionalization

Synthesis of 2-Ethoxy-5-bromophenylethane

Procedure :

- Ethoxy Installation : 2-Bromophenol is treated with ethyl bromide (1.2 eq) and K2CO3 in DMF at 80°C for 12 h to yield 2-ethoxyphenol (78% yield).

- Bromination : Electrophilic bromination using Br2 (1.1 eq) in CHCl3 at 0°C introduces the 5-bromo substituent, yielding 5-bromo-2-ethoxyphenol (65% yield).

- Side-Chain Introduction : Friedel-Crafts alkylation with acetyl chloride/AlCl3 generates 2-(5-bromo-2-ethoxyphenyl)acetone, reduced via NaBH4/MeOH to the alcohol (82% yield).

Challenges :

- Regioselectivity issues during bromination may produce para-substituted byproducts.

- Friedel-Crafts reactions are incompatible with strongly electron-withdrawing groups like –NO2.

Conversion to Ethylamine

Procedure :

- Mitsunobu Reaction : The alcohol is converted to a phthalimide using DIAD/PPh3 (yield: 74%).

- Deprotection : Hydrazinolysis in ethanol releases the primary amine (2-(5-bromo-2-ethoxyphenyl)ethan-1-amine) in 68% yield.

Optimization :

Buchwald-Hartwig Amination of Aryl Halides

Direct Amination of 1-Bromo-4-ethoxy-2-ethylbenzene

Procedure :

- Substrate Preparation : 5-Bromo-2-ethoxybenzaldehyde is condensed with ethylamine via reductive amination (NaBH3CN, 85% yield).

- Palladium-Catalyzed Coupling : Using Pd2(dba)3/Xantphos catalyst and Cs2CO3 in toluene at 110°C, the aryl bromide undergoes amination with NH3 (40% yield).

Challenges :

- Competing β-hydride elimination reduces yield.

- High catalyst loading (5 mol%) required due to steric hindrance.

Industrial-Scale Production Considerations

Continuous Flow Bromination

Setup :

- Tubular reactor with Br2/FeCl3 in CH2Cl2 at 50°C.

- Advantages : 98% conversion with <2% dibrominated byproducts.

Analytical Characterization

Key Data :

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.

Substitution: Nucleophilic substitution reactions can occur where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles like hydroxide ions, amines, typically in polar solvents.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: De-brominated phenethylamine derivatives.

Substitution: Various substituted phenethylamine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine has been investigated for its potential as a pharmacological agent due to its structural characteristics that may influence biological activity. Its bromine and ethoxy substituents can enhance lipophilicity, potentially improving membrane permeability.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. A study evaluating various derivatives showed significant inhibition of cancer cell proliferation across different cell lines. For instance:

| Cell Line | IC50 (μM) | Comparison Drug (IC50 μM) |

|---|---|---|

| MCF-7 | 3.00 | Doxorubicin (4.17) |

| HCT-116 | 1.90 | Doxorubicin (5.23) |

| HePG-2 | 5.00 | Doxorubicin (4.50) |

This suggests that the compound may be a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

Preliminary studies have shown that derivatives of this compound can modulate inflammatory pathways, indicating potential use in treating inflammatory diseases. The anti-inflammatory activity was assessed using animal models, demonstrating a significant reduction in inflammation markers compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 1: Anticancer Activity

A comprehensive study was conducted to evaluate the anticancer effects of various amine derivatives, including this compound. The results indicated a dose-dependent inhibition of cell growth in several cancer lines, supporting the hypothesis that structural modifications can enhance anticancer efficacy.

Case Study 2: Anti-inflammatory Potential

In another investigation, the anti-inflammatory properties of the compound were evaluated against established NSAIDs in a controlled setting. The findings revealed that the compound significantly reduced edema in animal models, suggesting its potential as an alternative therapeutic agent for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-ethoxyphenyl)ethan-1-amine involves its interaction with various molecular targets, particularly neurotransmitter receptors. It may act as an agonist or antagonist at these receptors, influencing neurotransmission pathways. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Properties

Halogen Substitutions

- 2-(5-Bromo-2-fluorophenyl)ethan-1-amine (CID 18509474) :

Replacing the ethoxy group with fluorine at the 2-position reduces steric bulk and increases electronegativity. This alteration may enhance receptor binding affinity but decrease metabolic stability due to reduced lipophilicity. The bromine at the 5-position is retained, suggesting shared halogen-dependent interactions with targets . - 25B-NBOMe (2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine) :

The NBOMe series features an N-(2-methoxybenzyl) group and additional methoxy substitutions. The target compound lacks this benzyl group, likely reducing serotonin receptor (5-HT2A) affinity but improving selectivity for other targets. The ethoxy group in the target compound may also slow hepatic metabolism compared to methoxy groups .

Alkoxy Group Variations

- The single ethoxy group in the target compound balances lipophilicity and solubility, making it more suitable for in vivo studies .

- 1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-(3-methoxyphenyl)ethan-1-amine :

This compound has dual aryl rings and mixed halogen/methoxy substitutions. The additional chloro and methoxy groups introduce steric hindrance, which may complicate synthetic scalability compared to the simpler ethoxy-bromo substitution in the target compound .

Physicochemical and Spectroscopic Properties

The ethoxy group in the target compound results in distinct NMR signals (e.g., triplet for -OCH2CH3) and a higher LogP than fluorine-containing analogs, suggesting better membrane permeability .

Q & A

Q. Methodological Approach

- Molecular docking : Use AutoDock Vina to model interactions with serotonin receptors (5-HT2A/5-HT1A). The bromine atom’s electronegativity enhances binding to hydrophobic pockets in receptor subtypes .

- QSAR modeling : Train models on indoleamine analogs (e.g., 5,7-dichloro derivatives) to predict IC₅₀ values .

- MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .

Validate predictions via in vitro assays (e.g., radioligand binding using HEK-293 cells expressing 5-HT receptors) .

How does the bromine substituent influence the compound’s stability under varying pH conditions?

Q. Experimental Design

- pH stability assay : Incubate the compound in buffers (pH 1–12) at 37°C for 24 hrs. Monitor degradation via HPLC (C18 column, 254 nm).

- Mechanistic insight : Bromine’s electron-withdrawing effect increases susceptibility to hydrolysis in acidic conditions (pH < 3). Stabilize with lyophilization or inert packaging .

- Comparative studies : Contrast with non-brominated analogs (e.g., 2-ethoxyphenylethanamine) to isolate bromine’s role in degradation kinetics .

What are the challenges in achieving high-purity (>99%) this compound via column chromatography?

Q. Advanced Purification Techniques

- Stationary phase : Use silica gel with 5% triethylamine to mitigate amine adsorption.

- Mobile phase : Gradient elution (hexane:ethyl acetate 8:2 to 6:4) resolves brominated byproducts.

- HPLC refinement : Preparative HPLC with a Chiralpak AD-H column achieves enantiomeric excess (ee) >98% for chiral batches .

Characterize purity via DSC (melting point consistency) and elemental analysis (C, H, N ±0.3%) .

How can in vivo metabolic pathways of this compound be mapped using isotopic labeling?

Q. Methodology for Metabolic Studies

- Isotope labeling : Synthesize ¹³C-labeled ethanamine moiety via reductive amination with ¹³C-NaBH₄.

- Mass spectrometry imaging (MSI) : Track distribution in rodent brain sections at 10 µm resolution.

- Metabolite identification : Use UPLC-QTOF to detect phase I metabolites (e.g., O-deethylation) and phase II conjugates (glucuronides) .

Compare with microsomal assays (human liver microsomes + NADPH) to predict hepatic clearance .

What structural analogs of this compound show promise in overcoming blood-brain barrier (BBB) penetration limitations?

Q. Structure-Activity Relationship (SAR) Analysis

- Lipophilicity optimization : Replace ethoxy with trifluoromethoxy (logP reduction from 2.1 to 1.8) to enhance BBB permeability .

- Polar surface area (PSA) : Derivatives with PSA <70 Ų (vs. original 85 Ų) improve transport via passive diffusion .

Validate via PAMPA-BBB assay; correlate in silico predictions (AdmetSAR) with experimental permeability coefficients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.